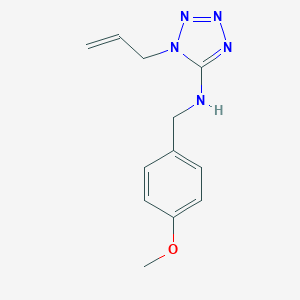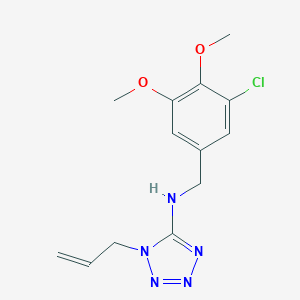![molecular formula C17H19ClN6O2 B276660 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors.
Mecanismo De Acción
CP-690,550 works by selectively inhibiting the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, which are involved in the signaling pathways of various cytokines and growth factors. N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes are important for the activation of signal transducers and activators of transcription (STAT) proteins, which play a key role in the regulation of gene expression. By blocking the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, CP-690,550 effectively reduces the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines in preclinical studies. This reduction in cytokine production leads to a reduction in inflammation and tissue damage, which are hallmarks of many autoimmune diseases. CP-690,550 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, its well-characterized synthesis method, and its extensive preclinical data. However, there are also some limitations to using CP-690,550 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on CP-690,550, including its potential use in combination therapies with other drugs for autoimmune diseases, its potential use in treating other inflammatory conditions such as asthma and chronic obstructive pulmonary disease, and its potential use in treating certain types of cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of CP-690,550 in humans, as well as its potential for drug interactions with other medications.
Métodos De Síntesis
CP-690,550 is synthesized through a multistep process that involves the reaction of 6-chloro-3-pyridinemethanol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 2-ethyl-5-aminotetrazole to yield the final product. The synthesis of CP-690,550 has been optimized to produce high yields and purity, and the compound has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively block the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine activity leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.
Propiedades
Fórmula molecular |
C17H19ClN6O2 |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C17H19ClN6O2/c1-3-24-22-17(21-23-24)20-9-12-4-6-14(15(8-12)25-2)26-11-13-5-7-16(18)19-10-13/h4-8,10H,3,9,11H2,1-2H3,(H,20,22) |
Clave InChI |
WTFDHACXJNUBRG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC |
SMILES canónico |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)
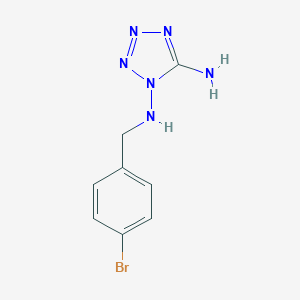
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)
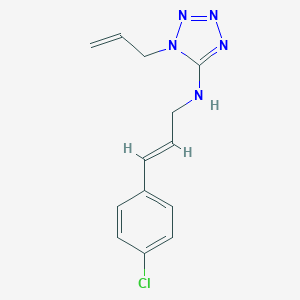
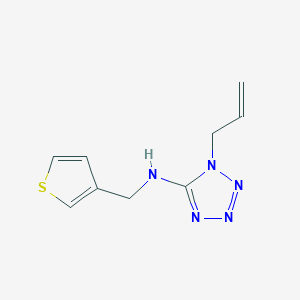

![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)

